2-(3-(Isopentyloxy)phenyl)ethanol
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Overview
Description
2-(3-(Isopentyloxy)phenyl)ethanol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with an isopentyloxy group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Isopentyloxy)phenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxybenzaldehyde and isopentyl bromide.
Etherification: The hydroxyl group of 3-hydroxybenzaldehyde is etherified using isopentyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 3-(isopentyloxy)benzaldehyde.
Reduction: The aldehyde group of 3-(isopentyloxy)benzaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Isopentyloxy)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2-(3-(Isopentyloxy)phenyl)acetaldehyde or 2-(3-(Isopentyloxy)phenyl)acetic acid.
Reduction: 2-(3-(Isopentyloxy)phenyl)ethane.
Substitution: 2-(3-(Isopentyloxy)-4-nitrophenyl)ethanol or 2-(3-(Isopentyloxy)-4-bromophenyl)ethanol.
Scientific Research Applications
2-(3-(Isopentyloxy)phenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of phenolic compounds with biological systems.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2-(3-(Isopentyloxy)phenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of an isopentyloxy group.
2-(3-Ethoxyphenyl)ethanol: Similar structure but with an ethoxy group instead of an isopentyloxy group.
2-(3-Propoxyphenyl)ethanol: Similar structure but with a propoxy group instead of an isopentyloxy group.
Uniqueness
2-(3-(Isopentyloxy)phenyl)ethanol is unique due to the presence of the isopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
Overview
2-(3-(Isopentyloxy)phenyl)ethanol is an organic compound characterized by a phenyl ring substituted with an isopentyloxy group and an ethanol moiety. This unique structure imparts distinct steric and electronic properties, making it a subject of interest in various biological studies. The compound's interactions with biological systems can influence its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry.
The chemical formula for this compound is C13H18O2, and it has a molecular weight of 210.28 g/mol. The presence of the isopentyloxy group enhances its lipophilicity, which may affect its absorption and distribution in biological systems.
Property | Value |
---|---|
Molecular Formula | C13H18O2 |
Molecular Weight | 210.28 g/mol |
Solubility | Organic solvents |
Functional Groups | Alcohol, Ether |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the phenyl ring can engage in π-π interactions with aromatic amino acids, potentially modulating enzymatic activities and cellular signaling pathways.
Research Findings
Study on Antioxidant Properties
A study published in the Journal of Natural Products evaluated the antioxidant capacity of phenolic compounds including derivatives similar to this compound. The results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage-related diseases .
Anti-inflammatory Research
In a recent investigation, researchers assessed the anti-inflammatory effects of various phenolic compounds on human cell lines exposed to inflammatory stimuli. The findings indicated that certain derivatives exhibited significant reductions in inflammatory markers, supporting the hypothesis that this compound could exert similar effects.
Comparison with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound | Structure Type | Notable Activities |
---|---|---|
2-(3-Methoxyphenyl)ethanol | Methoxy group | Antioxidant and anti-inflammatory |
2-(3-Ethoxyphenyl)ethanol | Ethoxy group | Antimicrobial properties |
2-(3-Propoxyphenyl)ethanol | Propoxy group | Potential neuroprotective effects |
Properties
IUPAC Name |
2-[3-(3-methylbutoxy)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-11(2)7-9-15-13-5-3-4-12(10-13)6-8-14/h3-5,10-11,14H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZZEXDNPSSBAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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